

# 3-Amino-2-oxazolidinone chemical structure and properties

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## Compound of Interest

Compound Name: 3-Amino-2-oxazolidinone

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## 3-Amino-2-oxazolidinone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **3-Amino-2-oxazolidinone** (AOZ), a key chemical compound relevant in food safety, toxicology, and medicinal chemistry. The document details its chemical structure, physicochemical properties, synthesis, and analytical detection methods. Furthermore, it contextualizes AOZ by discussing the mechanism of action of the broader oxazolidinone class of antibiotics.

## Core Chemical Identity and Properties

**3-Amino-2-oxazolidinone**, commonly referred to as AOZ, is a heterocyclic compound belonging to the oxazolidinone class.<sup>[1]</sup> It is primarily known as the principal tissue-bound metabolite of the nitrofurantoin antibiotic, furazolidone.<sup>[2][3][4]</sup> Due to the prohibition of furazolidone use in food-producing animals, the detection of AOZ serves as a crucial indicator of illegal drug administration.<sup>[3][4][5][6]</sup>

## General and Physical Properties

The fundamental identifiers and physical characteristics of **3-Amino-2-oxazolidinone** are summarized below.

Property	Value	Source(s)
IUPAC Name	3-amino-1,3-oxazolidin-2-one	[7][8]
Synonyms	AOZ, 3-Amino-2-oxazolidone	[2][7][9]
CAS Number	80-65-9	[2][7][8][9]
Molecular Formula	C <sub>3</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub>	[2][7][8]
Molecular Weight	102.09 g/mol	[2][7][8][9]
Appearance	White Solid	[10]
Melting Point	64-67 °C	[10][11]
Boiling Point	135 °C at 0.93 hPa	[11]
Solubility	DMSO: 55 mg/mL (538.74 mM)	[3]

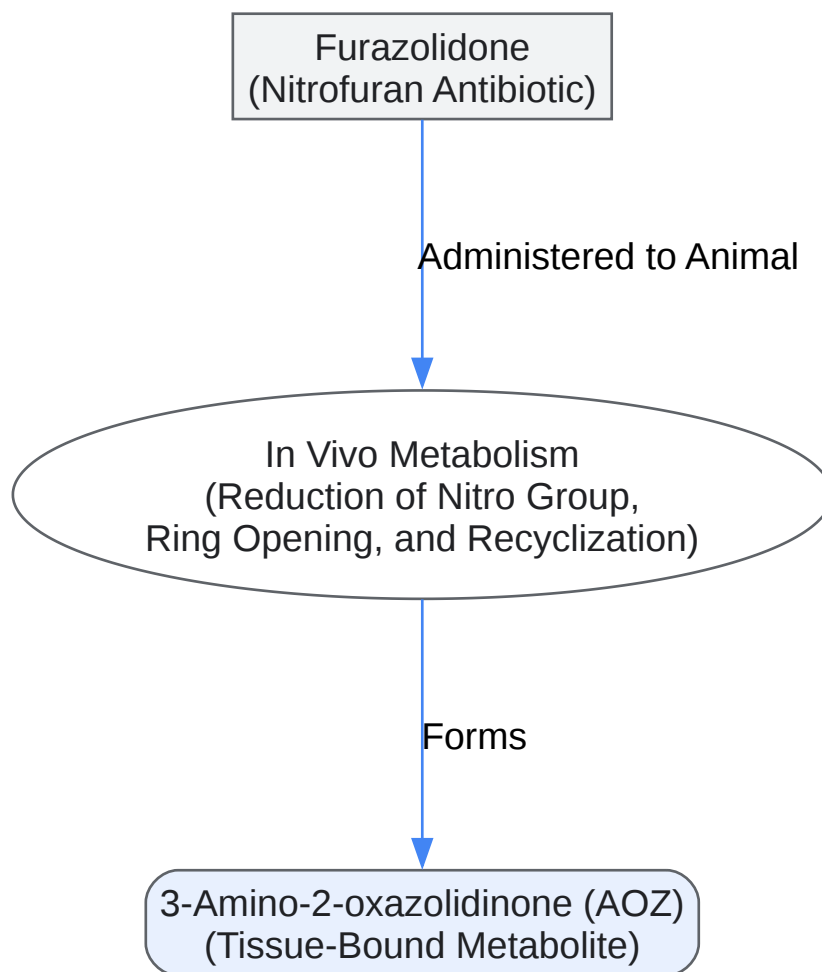
## Computed Chemical Descriptors

Computational models provide further insight into the molecule's behavior and characteristics.

Descriptor	Value	Source(s)
XLogP3	-0.8	[7]
Hydrogen Bond Donor Count	1	[7]
Hydrogen Bond Acceptor Count	3	[7]
Rotatable Bond Count	0	[7]
Exact Mass	102.042927438 Da	[7]
Topological Polar Surface Area	55.6 Å <sup>2</sup>	[7]

## Synthesis and Formation

AOZ is not typically synthesized for direct therapeutic use but rather as an analytical standard for residue testing. It is formed in vivo from the metabolism of furazolidone.



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Caption: Metabolic pathway from Furazolidone to **3-Amino-2-oxazolidinone** (AOZ).

A general laboratory synthesis procedure for creating AOZ as a reference standard has been described.<sup>[10]</sup>

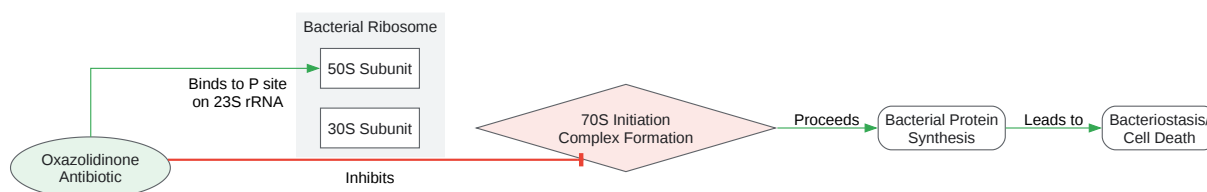
## Relevance in Drug Development and Food Safety

While AOZ itself is not an active pharmaceutical ingredient, its parent structure, the oxazolidinone ring, is a critical pharmacophore in medicinal chemistry.<sup>[12][13]</sup> The oxazolidinone class includes potent synthetic antibiotics effective against multi-drug resistant Gram-positive bacteria.<sup>[1][14][15][16]</sup>

The primary significance of AOZ is as a marker for the illegal use of furazolidone.[4] Its detection in food products like meat and fish is a confirmation of contamination.[4] AOZ can also inhibit monoamine oxidase (MAO) via its metabolite, leading to increased levels of neurotransmitters like norepinephrine and dopamine.[4]

## Mechanism of Action (Oxazolidinone Class)

Oxazolidinone antibiotics, such as the FDA-approved Linezolid, exhibit a unique mechanism of action by inhibiting bacterial protein synthesis at a very early stage.[1][14][16] They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex required for translation.[1][14][15][16] This distinct mechanism means there is no cross-resistance with other classes of protein synthesis inhibitors.[1][15][16]



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Caption: General mechanism of action for oxazolidinone antibiotics.

## Experimental Protocols

### General Synthesis of 3-Amino-2-oxazolidinone

This protocol describes a general procedure for the laboratory synthesis of AOZ for use as an analytical standard.[10]

Materials:

- 2-Hydrazinoethanol

- Diethyl carbonate
- Sodium methoxide
- Ethanol
- Methanol/Dichloromethane (1:20 v/v) for chromatography

#### Procedure:

- Combine 2-hydrazinoethanol (0.2 mol), diethyl carbonate (0.2 mol), and sodium methoxide (57 mmol) in a 100 mL three-necked flask.[\[10\]](#)
- Heat the mixture and reflux for 4 hours.[\[10\]](#)
- Upon completion, cool the reaction mixture to allow for the precipitation of a solid.[\[10\]](#)
- Collect the solid product via vacuum filtration.[\[10\]](#)
- Remove the solvent from the mother liquor by distillation to recover any additional product.[\[10\]](#)
- Purify the crude product using column chromatography with a methanol/dichloromethane (1:20, v/v) eluent.[\[10\]](#)
- Recrystallize the resulting white solid from ethanol to yield pure 3-aminooxazolidin-2-one.[\[10\]](#)
- Characterize the final product using techniques such as  $^1\text{H}$ -NMR, EI-MS, and melting point analysis.[\[10\]](#) A typical yield is around 75%.[\[10\]](#)

## Analytical Detection by HPLC

This protocol outlines a representative method for the analysis of AOZ using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).[\[17\]](#)

#### Instrumentation & Columns:

- HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer).

- Reverse Phase C18 or Newcrom R1 column.[17]

Mobile Phase:

- A mixture of acetonitrile (MeCN), water, and an acidifier.[17]
- For standard UV detection, phosphoric acid can be used.[17]
- For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.[17]

Procedure:

- Prepare the mobile phase by mixing the components in appropriate ratios. Degas the solution before use.
- Equilibrate the chosen HPLC column with the mobile phase until a stable baseline is achieved.
- Prepare AOZ standards and samples in a suitable solvent (e.g., the mobile phase).
- Inject a defined volume of the sample onto the column.
- Run the analysis under isocratic or gradient conditions, monitoring the effluent at a specific wavelength (if using UV) or mass range (if using MS).
- Identify and quantify AOZ by comparing the retention time and peak area of the sample to those of the analytical standards. This method is scalable for preparative separation to isolate impurities and is suitable for pharmacokinetic studies.[17]

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